molecular formula C8H6F2O2 B3378981 2-Fluoro-2-(4-fluorophenyl)acetic acid CAS No. 1504797-94-7

2-Fluoro-2-(4-fluorophenyl)acetic acid

Cat. No. B3378981
CAS RN: 1504797-94-7
M. Wt: 172.13 g/mol
InChI Key: ROBMLOVUFQYSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-2-(4-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It is also known by other names such as Benzeneacetic acid, α,4-difluoro- .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-2-(4-fluorophenyl)acetic acid” consists of a benzene ring attached to an acetic acid group with fluorine atoms at the 2nd and 4th positions .

Scientific Research Applications

Intermediate in Chemical Synthesis

“2-Fluoro-2-(4-fluorophenyl)acetic acid” is often used as an intermediate in the synthesis of various chemical compounds . It plays a crucial role in the production of complex molecules for research and industrial applications.

Production of Fluorinated Anesthetics

This compound is used as an intermediate in the production of fluorinated anesthetics . Fluorinated anesthetics are a type of general anesthetic that contain fluorine and are used in surgery to induce unconsciousness.

Chiral Derivatizing Agent

It has been used as a chiral derivatizing agent for the determination of the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . This allows researchers to study the stereochemistry of complex molecules.

Biochemical Reagent

“2-Fluoro-2-(4-fluorophenyl)acetic acid” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research to cause a chemical reaction or see if a reaction occurs.

Preparation of Phenylboronic Catechol Esters

This compound can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes.

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

It can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This process is important in the field of organic chemistry for the creation of new carbon-carbon bonds.

Site-selective Suzuki-Miyaura Arylation Reactions

“2-Fluoro-2-(4-fluorophenyl)acetic acid” can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of cross-coupling reaction used to synthesize biaryls, an important class of compounds in medicinal chemistry.

Rh-catalyzed Enantioselective Addition Reactions

This compound can be used in Rh-catalyzed enantioselective addition reactions . These reactions are important in the synthesis of chiral molecules, which are key in the development of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety data sheet for a similar compound, 2-[(4-Fluorophenyl)thio]acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-fluoro-2-(4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBMLOVUFQYSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-(4-fluorophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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